O-Ethyl S-methyl methylphosphonothiolate
Description
Properties
CAS No. |
57578-88-8 |
|---|---|
Molecular Formula |
C4H11O2PS |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-[methyl(methylsulfanyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H11O2PS/c1-4-6-7(2,5)8-3/h4H2,1-3H3 |
InChI Key |
RGYCUYGGOREOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)SC |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation of Methylphosphonothioic Acid
A widely documented method involves the sequential alkylation of methylphosphonothioic acid. This approach leverages nucleophilic substitution reactions to introduce the O-ethyl and S-methyl groups:
Formation of Methylphosphonothioic Dichloride :
Methylphosphonothioic dichloride (CH₃P(S)Cl₂) serves as a key intermediate. It is synthesized via chlorination of dimethyl methylphosphonate (DMMP) using thionyl chloride (SOCl₂) or phosgene (COCl₂) in the presence of inorganic halide catalysts (e.g., ZnCl₂ or NH₄Cl). The reaction proceeds at 100–130°C under atmospheric pressure, yielding methylphosphonothioic dichloride in quantitative yields.Stepwise Alkylation :
- O-Ethylation : Reacting methylphosphonothioic dichloride with ethanol in anhydrous toluene and triethylamine produces O-ethyl methylphosphonothioic chloride.
- S-Methylation : Subsequent treatment with methanethiol (CH₃SH) or methyl iodide (CH₃I) introduces the S-methyl group. The reaction is conducted in dichloromethane or acetone at 0–25°C, followed by purification via silica gel chromatography.
Key Data :
Transesterification of Dialkyl Methylphosphonothioates
This method involves transesterifying dialkyl methylphosphonothioates with sodium methanethiolate:
Synthesis of Diethyl Methylphosphonothioate :
Diethyl methylphosphonothioate is prepared by reacting methylphosphonothioic dichloride with excess ethanol in the presence of a base (e.g., pyridine).Thiolate-Mediated Transesterification :
Treatment with sodium methanethiolate (NaSCH₃) in tetrahydrofuran (THF) selectively replaces the ethoxy group with a methylthio group. The reaction is stirred at room temperature for 12–24 hours.
Key Data :
Solid-Phase Synthesis Using Cyanuric Fluoride Resin
A micro-scale method employs cyanuric fluoride bound to polystyrene resin for efficient halogenation and alkylation:
- Resin Activation : Cyanuric fluoride is immobilized on aminomethyl polystyrene resin.
- Phosphorylation : Methylphosphonic acid reacts with the resin to form a fluorinated intermediate.
- Ethanolysis and Methanethiolation : Sequential treatment with ethanol and methanethiol yields the target compound.
Advantages :
Optimization of Reaction Conditions
Catalytic Enhancements
Temperature and Pressure Controls
- O-Ethylation : Conducted at 0°C to prevent thermal decomposition.
- S-Methylation : Room temperature ensures complete substitution without over-alkylation.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
Challenges and Mitigation Strategies
Hydrolytic Degradation
The P–S bond is susceptible to hydrolysis, particularly in aqueous environments. Strategies include:
Stereochemical Control
Racemization at phosphorus can occur during synthesis. Chiral catalysts (e.g., (−)-sparteine) enforce enantiomeric purity, critical for pharmacological studies.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scale | Key Advantage |
|---|---|---|---|---|
| Two-Step Alkylation | 65–73 | >95 | Gram | High reproducibility |
| Transesterification | 58–68 | 90–95 | Multi-gram | Cost-effective |
| Solid-Phase Synthesis | 82 | >98 | Milligram | Minimal toxin exposure |
Applications and Implications
O-Ethyl S-methyl methylphosphonothiolate serves as:
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-methyl methylphosphonothiolate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiolate group to a sulfoxide or sulfone.
Substitution: The ethyl or methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phosphonothiolates .
Scientific Research Applications
O-Ethyl S-methyl methylphosphonothiolate has several scientific research applications:
Mechanism of Action
The mechanism of action of O-Ethyl S-methyl methylphosphonothiolate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Features
The compound’s phosphonothiolate core (P=O and P-S bonds) is shared with nerve agents like VX and pesticides such as Omethoate. Key structural differences include:
- O-Substituent : Ethyl group (common in VX and VM).
- S-Substituent: Methyl group (simpler than VX’s 2-diisopropylaminoethyl or Omethoate’s carbamoylmethyl).
Table 1: Structural Comparison
| Compound | O-Substituent | S-Substituent | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| O-Ethyl S-methyl methylphosphonothiolate | Ethyl | Methyl | C₅H₁₃O₂PS | 182.18 |
| VX | Ethyl | 2-diisopropylaminoethyl | C₁₁H₂₆NO₂PS | 267.37 |
| VM (O-Ethyl S-2-diethylaminoethyl ...) | Ethyl | 2-diethylaminoethyl | C₁₀H₂₄NO₂PS | 253.34 |
| Omethoate | O,O-Dimethyl | S-(N-methylcarbamoylmethyl) | C₅H₁₂NO₄PS | 213.19 |
| S-Methyl methylphosphonothiolate | Hydrogen | Methyl | C₂H₇O₂PS | 138.11 |
Physicochemical Properties
- Volatility and Persistence: The S-methyl group likely increases volatility compared to VX’s bulky S-aminoethyl substituent, which enhances environmental persistence .
- Hydrolysis : Hydrolysis of the P-S bond yields methylphosphonic acid and methanethiol, contrasting with VX’s degradation to ethyl methylphosphonic acid (EMPA) and amine byproducts (e.g., N,N-diisopropylformamide) .
Table 2: Degradation Pathways
| Compound | Primary Degradation Products | Detection Methods |
|---|---|---|
| Target Compound | Methylphosphonic acid, Methanethiol | GC-MS, LC-MS |
| VX | EMPA, N,N-diisopropylformamide | NMR, LC-ESI-MS |
| Omethoate | Dimethyl phosphate, Carbamoyl derivatives | HPLC, GC-MS |
Toxicity
- Mechanism : Inhibits acetylcholinesterase (AChE) via phosphorylation, but the absence of a tertiary amine group (critical for AChE binding in VX) likely reduces potency .
- Comparative LD₅₀ : While VX has a dermal LD₅₀ of ~0.1 mg/kg, Omethoate’s oral LD₅₀ is 30–50 mg/kg, suggesting the target compound’s toxicity lies between pesticides and nerve agents .
Analytical Methods
- GC-MS : Effective for detecting methylphosphonic acid derivatives but requires derivatization for polar metabolites .
- LC-ESI-MS/MS : Differentiates structural isomers by fragmentation patterns (e.g., absence of amine-related ions in the target compound vs. VX) .
Environmental Fate
- Soil Interaction : Unlike VX, which persists on bitumen and concrete, the target compound’s simpler structure may lead to faster hydrolysis or evaporation .
- Decontamination : Hypochlorite solutions degrade VX into stable amines, whereas the target compound’s degradation lacks persistent toxic byproducts .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting O-Ethyl S-methyl methylphosphonothiolate and its degradation products in environmental matrices?
- Methodological Answer : Use gas chromatography (GC) with flame photometric detection (FPD) or mass spectrometry (MS) for volatile degradation products. For non-volatile or polar analytes, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key parameters include:
- GC Conditions : SE-54 capillary column (25 m × 0.32 mm, 0.25 μm phase thickness), helium carrier gas, temperature ramp from 40°C to 250°C at 10°C/min .
- LC-MS/MS : Packed capillary columns with electrospray ionization (ESI) for high sensitivity, focusing on precursor and product ions specific to methylphosphonothiolate derivatives .
Q. How do environmental variables (pH, temperature, substrate type) influence the persistence of This compound?
- Methodological Answer : Conduct controlled laboratory experiments to isolate variables:
- pH : Compare degradation rates in buffered solutions (pH 4–10) using LC-MS to monitor hydrolysis products like methylphosphonic acid derivatives .
- Substrate Type : Study sorption kinetics in porous media (e.g., sand) by measuring wetted imprint volume and penetration depth over time, validated via numerical modeling .
- Temperature : Use Arrhenius plots to quantify activation energy for hydrolysis in aqueous solutions .
Advanced Research Questions
Q. How can conflicting data on degradation pathways of This compound be resolved?
- Methodological Answer : Apply multi-method validation :
- Cross-reference GC-MS and LC-MS/MS results to distinguish between thermal degradation artifacts (GC) and true hydrolysis products (LC) .
- Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways and confirm intermediates .
- Validate findings against computational models (e.g., density functional theory) to predict energetically favorable degradation routes .
Q. What experimental strategies optimize the detection of trace-level This compound in complex biological samples?
- Methodological Answer :
- Enrichment Techniques : Solid-phase microextraction (SPME) or molecularly imprinted polymers (MIPs) to isolate the compound from biological fluids .
- High-Resolution MS : Use quadrupole time-of-flight (Q-TOF) instruments with mass accuracy <5 ppm to differentiate isobaric interferences .
- Matrix-matched Calibration : Prepare standards in simulated biological matrices (e.g., serum) to correct for ion suppression/enhancement effects .
Q. How can the stability of This compound degradation products be assessed in long-term environmental studies?
- Methodological Answer :
- Accelerated Aging Studies : Expose degradation products (e.g., ethyl methylphosphonic acid) to UV radiation or elevated temperatures, monitoring structural integrity via NMR and FTIR .
- Field-Validation : Deploy passive samplers in contaminated sites, comparing laboratory-derived half-lives with real-world persistence data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
